molecular formula C12H17NO2S B14822041 3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine

3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine

Cat. No.: B14822041
M. Wt: 239.34 g/mol
InChI Key: WUOBBXJKFJDGPE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and methylthio functional groups attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-isopropoxy-2-(methylthio)pyridine is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanyl-6-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO2S/c1-8(2)14-11-7-6-10(12(13-11)16-3)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

WUOBBXJKFJDGPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=C(C=C1)OC2CC2)SC

Origin of Product

United States

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